molecular formula C3H5BO3 B13414233 3-Boronoacrolein

3-Boronoacrolein

Cat. No.: B13414233
M. Wt: 99.88 g/mol
InChI Key: ZRTVIRCPEJMMTN-UHFFFAOYSA-N
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Description

3-Boronoacrolein is an organoboron compound characterized by the presence of a boronic acid group attached to an acrolein backbone

Preparation Methods

The synthesis of 3-boronoacrolein typically involves the following methods:

Chemical Reactions Analysis

3-Boronoacrolein undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for cross-coupling reactions. Major products formed from these reactions include boronic esters, alcohols, and substituted acrolein derivatives .

Mechanism of Action

The mechanism of action of 3-boronoacrolein involves its ability to act as a heterodiene in various cycloaddition reactions. For example, in the presence of a chiral chromium complex, this compound can undergo an enantioselective inverse electron-demand hetero [4+2] cycloaddition with enol ethers to form cyclic allylboronates . This reactivity is attributed to the electron-deficient nature of the boronic acid group, which facilitates the cycloaddition process.

Comparison with Similar Compounds

3-Boronoacrolein can be compared with other boron-substituted compounds, such as:

The uniqueness of this compound lies in its ability to participate in a wide range of multicomponent reactions and its potential for enantioselective synthesis, making it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

3-oxoprop-1-enylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BO3/c5-3-1-2-4(6)7/h1-3,6-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTVIRCPEJMMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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